1-Chloro-4-(trifluoromethylsulfonyl)benzene
Overview
Description
1-Chloro-4-(trifluoromethylsulfonyl)benzene is a chemical compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 g/mol. This compound is primarily used in scientific experiments across various fields of research and industry. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Chloro-4-(trifluoromethylsulfonyl)benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution reaction . The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1-Chloro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or acetonitrile . The major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
1-Chloro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-Chloro-4-(trifluoromethylsulfonyl)benzene exerts its effects is primarily through its reactivity as an electrophile. The presence of the trifluoromethylsulfonyl group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-sulfur and carbon-carbon bonds.
Molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophile or coupling partner used in the reaction .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Fluorobenzenesulfonyl chloride: This compound has a fluorine atom instead of a chlorine atom, which can influence its reactivity and the types of reactions it undergoes.
4-Methoxybenzenesulfonyl chloride: The presence of a methoxy group instead of a chlorine atom significantly alters the electronic properties and reactivity of the compound.
The uniqueness of this compound lies in its combination of the trifluoromethylsulfonyl group and the chlorine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-(trifluoromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPZMAOFUOXVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351556 | |
Record name | 1-Chloro-4-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-11-9 | |
Record name | 1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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